azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

CB1 receptor modulation pyrazole regioisomer SAR ligand binding affinity

Procure azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone (CAS 1019096-53-7) as your definitive C3-carbonyl, C4-ethoxy pyrazole baseline. Its precise 4-ethoxy-1-(4-fluorophenyl) regioisomerism, combined with the flexible seven-membered azepane ring, creates a unique electrostatic surface critical for CB1 antagonist SAR (Ki shifts up to 50-fold vs. regioisomers) and PKB/Akt isoform fingerprinting. With zero H-bond donors, TPSA 47.4 Ų, and XLogP3 3.3, it is an ideal passive-permeability control for CNS MPO scoring and Caco-2/MDCK assays. Avoid unreliable analog extrapolation; secure this authenticated scaffold to generate interpretable selectivity data.

Molecular Formula C18H22FN3O2
Molecular Weight 331.391
CAS No. 1019096-53-7
Cat. No. B3011869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
CAS1019096-53-7
Molecular FormulaC18H22FN3O2
Molecular Weight331.391
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H22FN3O2/c1-2-24-16-13-22(15-9-7-14(19)8-10-15)20-17(16)18(23)21-11-5-3-4-6-12-21/h7-10,13H,2-6,11-12H2,1H3
InChIKeyKJKSFAKLKAESKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone (CAS 1019096-53-7): Structural Identity and Physicochemical Baseline for Scientific Procurement


Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone (CAS 1019096-53-7) is a fully synthetic small molecule belonging to the azepane-1-carbonyl pyrazole class, characterized by a seven-membered azepane ring coupled via a methanone linker to a 1-(4-fluorophenyl)-4-ethoxy-1H-pyrazole core [1]. Its computed physicochemical profile (MW 331.4 g/mol, XLogP3 3.3, TPSA 47.4 Ų, 0 H-bond donors, 4 H-bond acceptors, 4 rotatable bonds) places it in favorable oral drug-like chemical space per Lipinski rules [1]. The combination of the electron-rich 4-ethoxy substituent on the pyrazole and the 4-fluorophenyl N-aryl group distinguishes this scaffold from earlier azepane-pyrazole analogs developed as kinase or GPCR ligands [2].

Why Generic Substitution of Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone with In-Class Analogs Is Scientifically Unjustified


Although multiple azepane-substituted pyrazole methanones populate chemical vendor catalogs, simple structural interchange is unsupported by evidence. The precise regiochemistry—4-ethoxy at the pyrazole C4 position and 4-fluorophenyl at N1—combined with the azepane (seven-membered) rather than a piperidine (six-membered) or morpholine ring, generates a unique conformational and electrostatic surface that influences target recognition, as demonstrated by structure-activity relationship (SAR) studies on related azepane-based kinase inhibitors [1]. Even within the same patent family covering CB1-modulating pyrazolines, minor substituent variations at the pyrazole ring caused over 10-fold shifts in binding affinity, precluding reliable performance extrapolation between close analogs [2]. The following evidence dimensions quantify key differentiation points that must be evaluated before selecting an alternative.

Quantitative Differentiation Evidence: Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone Versus Closest Structural Comparators


Regioisomeric Scaffold Positioning: 4-Ethoxy vs. 5-Unsubstituted Pyrazole Differentiation

The target compound positions the ethoxy substituent at the pyrazole C4 position with the carbonyl-azepane linkage at C3. This regioisomeric arrangement contrasts with azepan-1-yl-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone, where the azepane-carbonyl occupies the C5 position and the 4-fluorophenyl group resides at C3. Within the azepane-pyrazoline CB1 patent series, analogous regioisomeric shifts between C3 and C5 carbonyl placement produced up to 50-fold differences in CB1 receptor binding affinity (Ki values ranging from <10 nM to >500 nM) [1]. Although direct head-to-head data for the target compound are absent from the public domain, the regioisomeric framework established in this chemical series demonstrates that pyrazole substitution topology is a primary driver of target engagement, not a trivial structural nuance [1].

CB1 receptor modulation pyrazole regioisomer SAR ligand binding affinity

Azepane vs. Piperidine Ring Size: Impact on Lipophilicity and Conformational Flexibility

The target compound employs a seven-membered azepane ring, distinguishing it from the six-membered piperidine analog, 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine (CAS 1019096-55-9). The azepane ring contributes an additional methylene unit, increasing calculated logP by approximately +0.5 units relative to the piperidine counterpart (target compound XLogP3 = 3.3 [1]; estimated piperidine analog XLogP3 ≈ 2.8 based on structure-property relationships). This elevated lipophilicity enhances membrane permeability potential. Critically, published studies on fluorinated azepanes demonstrate that the seven-membered ring populates distinct conformational ensembles compared to six-membered rings, with single fluorine substitution capable of biasing ring conformation by >3 kcal/mol [2]. The azepane scaffold thus offers a different conformational landscape for target binding that a piperidine ring cannot replicate.

ring-size SAR logP optimization conformational bias

4-Ethoxy vs. 4-Benzyloxy Substituent: Steric Bulk and Metabolic Stability Trade-offs

The close analog azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone (CAS 1210193-59-1) features a bulkier benzyloxy group at the pyrazole C4 position compared to the ethoxy group in the target compound. The difference in substituent size—molar refractivity (MR) of ~11.5 cm³/mol for ethoxy versus ~32.5 cm³/mol for benzyloxy—creates a significant steric and electronic alteration at the pyrazole 4-position. In analogous pyrazole-based soluble epoxide hydrolase inhibitor series, replacing a small alkoxy with a benzyloxy group altered potency by factors of 5–20× depending on the steric tolerance of the target binding pocket [1]. While direct activity data for this compound pair are unavailable, the physicochemical distinction is substantial and predictable: the ethoxy group presents reduced steric demand, potentially enabling access to narrower binding clefts, while the benzyloxy analog offers enhanced π-stacking capacity at the cost of increased metabolic liability via CYP450-mediated O-debenzylation [2].

alkoxy SAR metabolic stability steric effects

Hydrogen Bond Acceptor/Donor Profile: TPSA-Based Differentiation from Morpholine and Piperazine Analogs

The target compound possesses TPSA = 47.4 Ų and zero H-bond donors [1], which differentiates it from analogs where the azepane is replaced by a secondary-amine-containing morpholine or piperazine ring. A morpholine analog would increase TPSA by ~12–15 Ų and introduce an H-bond acceptor; a piperazine analog would add an H-bond donor (N-H), increasing TPSA by ~8–10 Ų and elevating HBD count to 1. In CNS drug discovery, compounds with TPSA ≤60 Ų and HBD ≤1 are empirically associated with higher probability of blood-brain barrier penetration [2]. The zero HBD count of the target compound is therefore a distinguishing parameter when CNS target engagement is required, and substituting with a piperazine analog could shift TPSA above 55 Ų, reducing predicted CNS penetration probability.

polar surface area blood-brain barrier permeability hydrogen bonding

Azepane Ring Conformation: Ligand Pre-organization vs. Entropic Penalty in Kinase Binding

Published co-crystal structures of azepane derivatives bound to protein kinase A (PKA, a surrogate for PKB/Akt) reveal that the seven-membered azepane ring adopts a chair-like conformation within the ATP-binding pocket, making specific hydrophobic contacts with the glycine-rich loop [1]. Introduction of fluorine at the azepane ring biases this conformation to the bioactive form, reducing the entropic penalty upon binding [2]. The target compound's unsubstituted azepane ring retains conformational flexibility (4 rotatable bonds within the ring system), which may result in a modest entropic penalty compared to conformationally locked fluorinated azepanes (ΔΔG estimated at 0.5–1.5 kcal/mol favoring locked analogs) [2]. For target-specific applications where conformational pre-organization is desirable, the target compound's flexible azepane provides a distinct starting point for subsequent fluorination SAR exploration, as demonstrated in the PKB inhibitor optimization campaign [1].

conformational pre-organization kinase inhibitor SAR entropic binding penalty

High-Value Research and Procurement Scenarios for Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone


Negative Control or Baseline Compound in Azepane-Pyrazole CB1 Antagonist Hit-to-Lead Campaigns

In cannabinoid CB1 receptor antagonist programs, the compound's specific 4-ethoxy-1-(4-fluorophenyl)-pyrazole-3-carbonyl-azepane architecture makes it a valuable regioisomeric probe. When screening azepane-pyrazoline libraries for CB1 modulation [1], this compound can serve as a C3-carbonyl, C4-alkoxy baseline, enabling direct SAR comparison with C5-carbonyl regioisomers that have shown divergent binding profiles (Ki shifts up to 50-fold) [1]. Its zero HBD count and TPSA of 47.4 Ų [2] also make it suitable for CNS penetration assessment in parallel artificial membrane permeability assays (PAMPA).

Kinase Selectivity Profiling Starting Point Leveraging the Azepane Scaffold

The azepane ring has been validated as a key structural element in PKB/Akt inhibitors with sub-nanomolar potency [1]. Procuring this compound enables evaluation of the pyrazole-3-carbonyl-azepane pharmacophore against kinase panels (e.g., PKA, PKBα, PKBβ) to establish selectivity fingerprints. The ethoxy substituent provides a different electronic environment at the pyrazole C4 compared to previously characterized hydroxy- or methoxy-substituted azepane PKB inhibitors [1], potentially revealing isoform-specific binding preferences.

Physicochemical Benchmarking for CNS Drug Discovery Property Optimization

With XLogP3 = 3.3, TPSA = 47.4 Ų, HBD = 0, and MW = 331.4 [2], this compound occupies an attractive region of CNS drug-like space. It can serve as a reference standard in CNS MPO scoring exercises [3] when benchmarking new azepane-containing analogs. Its favorable property profile supports its use as a passive permeability control in Caco-2 or MDCK-MDR1 monolayer assays, providing a baseline for evaluating how subsequent structural modifications (e.g., introducing H-bond donors or increasing TPSA) affect apparent permeability.

Conformational Analysis Reference in Azepane Ring Fluorination SAR Studies

The unsubstituted, flexible azepane ring of this compound provides an ideal baseline for studying the effects of mono-, di-, and trifluorination on ring conformation and target binding [4]. In programs aimed at reducing the entropic penalty of azepane-containing ligands, this compound can be used as the 'zero fluorine' control against which to measure the conformational locking effects (estimated ΔΔG of 0.5–1.5 kcal/mol) and corresponding affinity gains achieved by stereoselective fluorination [4].

Quote Request

Request a Quote for azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.